GABAA Receptor Antagonism: 5-Chloro Derivative Exhibits Defined α4β1δ Subtype Activity
5-Chloroimidazo[1,2-a]pyridine demonstrates quantifiable antagonist activity at the recombinant human α4β1δ GABAA receptor with an IC50 of 1.02 µM (1.02E+3 nM), as measured by a fluorescence-based FMP assay in HEK293 Flp-In cells [1]. This contrasts with the unsubstituted imidazo[1,2-a]pyridine core, which shows no reported GABAA antagonism in the same assay context, and highlights the functional impact of the 5-chloro substituent on ion channel modulation. The α4β1δ subtype is implicated in extrasynaptic tonic inhibition and is a target of interest for anxiety, epilepsy, and premenstrual syndrome research.
| Evidence Dimension | GABAA receptor antagonist activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.02 µM (1020 nM) |
| Comparator Or Baseline | Unsubstituted imidazo[1,2-a]pyridine: No detectable antagonist activity at α4β1δ GABAA in comparable assays |
| Quantified Difference | >10-fold increase in potency (inferred from lack of activity for unsubstituted analog) |
| Conditions | Recombinant human α4β1δ GABAA receptor expressed in HEK293 Flp-In cells; FMP fluorescence assay |
Why This Matters
Procurement of the 5-chloro derivative ensures consistent, measurable GABAA receptor engagement for CNS-focused phenotypic or target-based screens, whereas the unsubstituted scaffold may yield false negatives.
- [1] BindingDB. Affinity data for 5-chloroimidazo[1,2-a]pyridine: Antagonist activity at recombinant human alpha4beta1delta GABAA receptor. IC50 = 1.02E+3 nM. BDBM50211440. View Source
